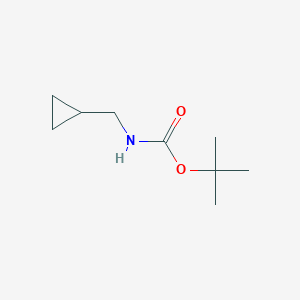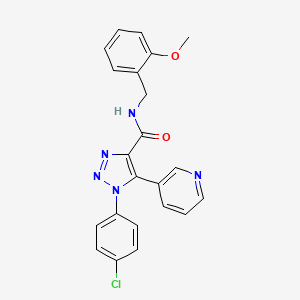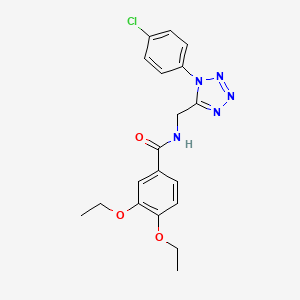![molecular formula C16H15NO4 B2664913 2-(2-(2-hydroxyethoxy)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 651768-35-3](/img/structure/B2664913.png)
2-(2-(2-hydroxyethoxy)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(2-hydroxyethoxy)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione , also known by its systematic name Octadecanoic acid, 2-(2-hydroxyethoxy)ethyl ester , has the chemical formula C22H44O4 with a molecular weight of 372.58 g/mol . It is a compound that falls within the class of esters and contains a benzo[de]isoquinoline core structure. The compound is also referred to by various trade names such as Aqua Cera , Emcol CAD , and PEG-2 Stearate .
Synthesis Analysis
Several synthetic methods have been proposed for isoquinoline derivatives. One approach involves the use of phthalimide as a raw material, followed by rearrangement under strong alkaline conditions, leading to isoquinoline derivatives. Another method, reported by Swiss chemists Ame Pictet and Theodor Spengler, utilizes cyclization and condensation of beta-arylethylamine and carbonyl compounds in the presence of hydrogen chloride to obtain tetrahydroisoquinoline. The Pomeranz-Fritsch method employs aromatic aldehydes and aminoacetal as initial compounds, producing isoquinolines through cyclization under acidic conditions .
Molecular Structure Analysis
C22H44O4 For a visual representation, refer to the 2D Mol file available in the NIST Chemistry WebBook .
科学的研究の応用
Photophysical Properties and Sensor Abilities
A study by Staneva, Angelova, and Grabchev (2020) explores the photophysical characteristics of a novel 6-(allylamino)-2-(2-(dimethylamino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (NI3). They synthesized NI3 and investigated its properties in various solvents, along with its sensor abilities for detecting different metal ions and pH changes. The findings suggest potential applications in detecting environmental or biological analytes (Staneva, Angelova, & Grabchev, 2020).
Chemosensors for Ion Detection
Research by Zhang et al. (2020) focuses on the development of 1, 8-naphthalimide derivatives as chemosensors for fluoride ion detection. These compounds show a high degree of selectivity and reversibility, making them suitable for environmental and biological applications where precise ion detection is crucial (Zhang, Zhang, Ding, & Gao, 2020).
Antiviral Properties
Garcia-Gancedo et al. (1979) investigated the antiviral properties of two benzo[de]isoquinoline-diones against herpes simplex and vaccinia viruses. Their study indicates the potential use of these compounds in developing antiviral therapies, highlighting their effectiveness in inhibiting viral replication (Garcia-Gancedo, Gil, Roldan, Pérez, & Vilas, 1979).
Synthesis and Application in Electroluminescent Layers
Dobrikov, Dobrikov, and Aleksandrova (2011) synthesized new low-molecular-weight compounds with potential application in organic light-emitting devices. These compounds, including 2-(6-hydroxyhexyl)-6-(pyrrolidin-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, exhibited promising photophysical properties, indicating their suitability for use in electroluminescent layers (Dobrikov, Dobrikov, & Aleksandrova, 2011).
Interaction with Bovine Serum Albumin
A study by Ghosh et al. (2005) on the interaction of 2-(2-selenocyanic acid ethyl ester)-1H-benz[de] isoquinoline-1,3-(2H)-dione (SEBID) with bovine serum albumin (BSA) reveals important insights. This interaction, critical for drug delivery and pharmacokinetics, shows the potential of SEBID in biomedical applications (Ghosh, Hossain, Bhattacharya, & Bhattacharya, 2005).
Antibacterial and Antifungal Activities
Kuran et al. (2012) synthesized aminoalkyl 1H-benzo[de]isoquinoline-1,3(2H)-diones and evaluated their antimicrobial activity. The study highlighted the potent antibacterial and antifungal activities of these compounds, suggesting their potential as therapeutic agents in treating various infections (Kuran, Krawiecka, Kossakowski, Szymanek, Kierzkowska, & Młynarczyk, 2012).
Safety and Hazards
According to safety data, 2-(2-(2-hydroxyethoxy)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione exhibits skin and eye irritation potential. It may also cause respiratory irritation. Proper handling precautions, including protective gear and proper ventilation, are essential when working with this compound .
特性
IUPAC Name |
2-[2-(2-hydroxyethoxy)ethyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c18-8-10-21-9-7-17-15(19)12-5-1-3-11-4-2-6-13(14(11)12)16(17)20/h1-6,18H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTIKECKKLHBJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCOCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(2-hydroxyethoxy)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Benzyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2664831.png)
![8-((4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2664832.png)



![1-(4-methoxyphenyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2664839.png)
![1-[2-(4-Methoxyphenyl)-2-oxoethyl]-4-oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B2664842.png)
![2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2664844.png)
![7-Bromo-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2664845.png)
![2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid](/img/structure/B2664846.png)
![2-[(Oxan-2-yl)methoxy]-1,3-thiazole](/img/structure/B2664847.png)

![4-(4-tert-butylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B2664853.png)